molecular formula C14H13F2NO2S B10972097 2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B10972097
M. Wt: 297.32 g/mol
InChI Key: AEPAQCHEIZKGFB-UHFFFAOYSA-N
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Description

2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is a fluorinated aromatic sulfonamide compound It is characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Fluorination: The amine group is then fluorinated using a fluorinating agent such as Selectfluor®.

    Sulfonation: The fluorinated amine is sulfonated to introduce the sulfonamide group.

    Alkylation: Finally, the compound is alkylated with 1-(4-fluorophenyl)ethyl bromide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonamide group plays a crucial role in the compound’s biological activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-[1-(4-CHLOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-FLUORO-N-[1-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Contains a methoxy group instead of a fluorine atom.

    2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of fluorine atoms in 2-FLUORO-N-[1-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-10(11-6-8-12(15)9-7-11)17-20(18,19)14-5-3-2-4-13(14)16/h2-10,17H,1H3

InChI Key

AEPAQCHEIZKGFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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